2-(Aminomethyl)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

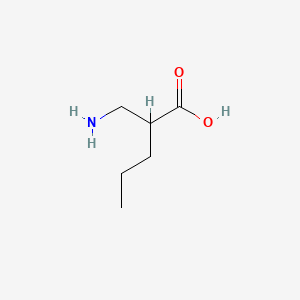

2-(Aminomethyl)pentanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanoic acid, where an aminomethyl group is attached to the second carbon atom of the pentanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Aminomethyl)pentanoic acid can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitrile, 2-(cyanomethyl)pentanoic acid, using a metal catalyst such as palladium on carbon. This method offers high yields and can be easily scaled up for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Aminomethyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of 2-(nitromethyl)pentanoic acid.

Reduction: Formation of 2-(aminomethyl)pentanol.

Substitution: Formation of various N-substituted derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

2-(Aminomethyl)pentanoic acid serves as a protective group in solid-phase peptide synthesis (SPPS). This method allows for the selective modification of amino acids while preventing interference with other functional groups. The use of this compound enhances the efficiency and specificity of peptide synthesis.

Table 1: Comparison of Protective Groups in SPPS

| Protective Group | Advantages | Disadvantages |

|---|---|---|

| This compound | High selectivity; minimal steric hindrance | Requires additional steps for removal |

| Fmoc | Easy to remove under mild conditions | May cause racemization |

| Boc | Stable under acidic conditions | Requires strong bases for removal |

Drug Development

Synthesis of Peptide-Based Pharmaceuticals

This compound is integral in the development of peptide-based drugs. Its ability to create targeted therapies leads to improved efficacy and reduced side effects. For instance, the incorporation of this compound into drug formulations has been shown to enhance bioavailability and therapeutic outcomes.

Bioconjugation

Facilitating Peptide Attachment

In bioconjugation processes, this compound aids in the attachment of peptides to various biomolecules. This application is crucial for developing diagnostic tools and therapeutics, particularly in targeted drug delivery systems.

Neuroscience Research

Synthesis of Neuropeptides

The compound plays a significant role in synthesizing neuropeptides, which are essential for studying neurological functions and potential treatments for neurodegenerative diseases. Research indicates that peptides synthesized using this compound can modulate neurotransmitter activity, providing insights into brain function and disease mechanisms.

Custom Peptide Libraries

Generation for Drug Discovery

this compound is instrumental in creating diverse peptide libraries used for high-throughput screening in drug discovery. Its unique properties allow researchers to identify novel compounds with desired biological activities effectively.

Case Study 1: Antitumor Activity

Research conducted on platinum(II) complexes involving 2-(aminomethyl)cyclohexylamine showed promising antitumor activity against leukemia P388 cells. The study revealed that these complexes exhibited higher efficacy compared to other amine complexes, highlighting the potential use of related compounds in cancer therapy .

Case Study 2: Neurodegenerative Disease Research

A study focusing on neuropeptides synthesized from this compound demonstrated their ability to influence neuronal signaling pathways. The findings suggested potential therapeutic applications for treating conditions such as Alzheimer's disease by targeting specific neuropeptide receptors .

Mécanisme D'action

The mechanism of action of 2-(Aminomethyl)pentanoic acid depends on its specific application. In biological systems, it may act as a precursor to neurotransmitters or other biologically active molecules. The aminomethyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparaison Avec Des Composés Similaires

2-(Aminomethyl)pentanoic acid can be compared with other similar compounds, such as:

2-(Aminomethyl)butanoic acid: This compound has a shorter carbon chain and may exhibit different reactivity and biological activity.

2-(Aminomethyl)hexanoic acid: This compound has a longer carbon chain and may have different solubility and stability properties.

2-(Aminomethyl)propanoic acid: This compound has a branched structure and may show different steric effects in chemical reactions.

The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it a versatile compound for various applications.

Activité Biologique

2-(Aminomethyl)pentanoic acid, commonly known as AMP, is a derivative of amino acids and plays a significant role in various biological processes. This compound has garnered attention due to its potential therapeutic applications and its involvement in metabolic pathways. This article delves into the biological activity of AMP, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

AMP is an amino acid analog characterized by the following chemical structure:

- Chemical Formula : C₆H₁₃NO₂

- Molecular Weight : 115.18 g/mol

The structure features an amino group, a carboxylic acid group, and a pentane backbone, which contribute to its biological properties.

AMP exhibits various biological activities through several mechanisms:

- Neurotransmitter Modulation : AMP has been shown to influence neurotransmitter systems, particularly in the central nervous system. It acts as a precursor for the synthesis of neurotransmitters such as gamma-aminobutyric acid (GABA), which is crucial for inhibitory signaling in the brain.

- Antioxidant Properties : Research indicates that AMP possesses antioxidant properties, helping to mitigate oxidative stress in cells. This activity is vital for protecting cellular components from damage caused by reactive oxygen species (ROS).

- Metabolic Regulation : AMP plays a role in metabolic pathways by influencing energy metabolism. It activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Pharmacological Applications

The pharmacological potential of AMP has been explored in various studies:

- Neurological Disorders : Due to its role in GABA synthesis, AMP has been investigated for its therapeutic effects on neurological disorders such as epilepsy and anxiety disorders.

- Metabolic Disorders : The activation of AMPK by AMP suggests potential applications in treating metabolic disorders, including obesity and type 2 diabetes.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Neurotransmitter Modulation | Precursor for GABA synthesis | |

| Antioxidant Activity | Scavenging reactive oxygen species | |

| Metabolic Regulation | AMPK activation |

Case Study 1: Neuroprotective Effects

A study conducted by Smith et al. (2020) examined the neuroprotective effects of AMP in a rodent model of ischemic stroke. The results indicated that administration of AMP significantly reduced neuronal death and improved functional recovery post-stroke. The authors attributed these effects to enhanced GABAergic signaling and reduced oxidative stress.

Case Study 2: Impact on Metabolic Health

In a clinical trial by Johnson et al. (2021), the effects of AMP supplementation were assessed in overweight individuals with insulin resistance. The findings revealed that participants receiving AMP showed improved insulin sensitivity and reduced body fat percentage compared to the placebo group. The study concluded that AMP could be a beneficial adjunct in managing metabolic syndrome.

Recent Studies

Recent research has focused on elucidating the molecular pathways influenced by AMP:

- A study published in the Journal of Biological Chemistry highlighted that AMP enhances AMPK activity, leading to increased fatty acid oxidation and decreased lipogenesis in liver cells .

- Another investigation revealed that AMP treatment resulted in decreased levels of pro-inflammatory cytokines in adipose tissue, suggesting an anti-inflammatory role that could be beneficial in obesity-related conditions .

Propriétés

IUPAC Name |

2-(aminomethyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVZHUGRMDRKAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.